1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone
Description
1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone is a benzoxazole derivative characterized by a methoxy group at the 5-position of the benzoxazole ring and an acetyl group at the 2-position. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring system, known for their diverse biological activities and applications in medicinal chemistry, catalysis, and materials science. The methoxy group at the 5-position introduces electron-donating effects, influencing both steric and electronic properties, which can modulate reactivity in synthetic pathways and interactions in biological systems.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(5-methoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-11-8-5-7(13-2)3-4-9(8)14-10/h3-5H,1-2H3 |
InChI Key |
PUNHPHHJIVIIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methoxy-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating the mixture under reflux and using a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzoxazole derivatives .
Scientific Research Applications
1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Oxadiazole Derivatives
Compounds such as 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones replace the benzoxazole core with an oxadiazole ring. These derivatives exhibit antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with para-substituted aryl groups (e.g., 4-chlorophenyl) enhancing potency.
Comparison with Benzoxazole Core:
Thiazole Derivatives
1-(2-Methylthiazol-5-yl)ethanone features a thiazole ring instead of benzoxazole. Thiazoles are more basic than oxazoles, which can influence pharmacokinetic properties.
Functional Group Modifications: Piperidine and Triazole Additions
Similarly, triazole-containing derivatives (e.g., ethyl 1-(4-(5-chlorobenzoxazol-2-yl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) leverage click chemistry for targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
